Boc-DADec*HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

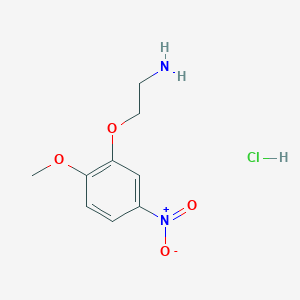

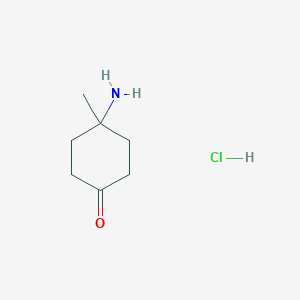

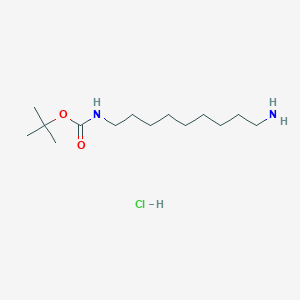

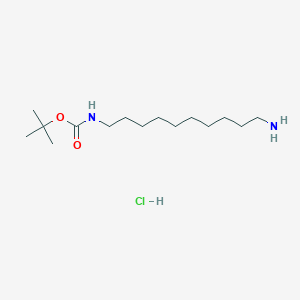

Boc-DADec*HCl is a compound that is often used in pharmaceutical testing . The Boc (tert-butyloxycarbonyl) group is a protective group used in organic synthesis . It is used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .

Synthesis Analysis

The synthesis of this compound involves the use of Boc-protected amino acids . The Boc group is added to the amino acid to protect it during the synthesis process . The Boc group can be removed later using hydrochloric acid (HCl), a process known as Boc deprotection . This process is commonly used in pharmaceutical research and development .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as X-ray diffraction and mass spectrometry . These techniques allow for the analysis of the molecular structures of unknown compounds .Chemical Reactions Analysis

The main chemical reaction involving this compound is the Boc deprotection process . This involves the removal of the Boc group from the molecule using hydrochloric acid (HCl) . The reaction results in the formation of a free amine and a tert-butyl cation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. These properties include color, density, hardness, and melting and boiling points . Thermal analysis can also be used to study the physical and chemical properties of the compound .Wissenschaftliche Forschungsanwendungen

Boc-DADec*HCl is widely used in research laboratories for the synthesis of peptides and other molecules. It is used in the synthesis of peptide hormones, such as insulin, somatostatin, and oxytocin. It is also used in the synthesis of peptide drugs, such as peptide antibiotics, antifungal agents, and anti-cancer agents. This compound is also used in the synthesis of peptide-based vaccines, such as the HPV vaccine. In addition, this compound is used in the synthesis of peptide-based biomaterials, such as scaffolds for tissue engineering and drug delivery systems.

Wirkmechanismus

Target of Action

Boc-DADecHCl, also known as tert-butyloxycarbonyl-DADecHCl, is a compound used in the field of synthetic organic chemistry and peptide synthesis . The primary target of Boc-DADec*HCl is the amine group in a molecule . The compound acts as a protecting group for the amine, preventing it from reacting with other substances during a chemical reaction .

Mode of Action

The mode of action of this compound involves the protection and deprotection of the amine group . The compound forms a bond with the amine, effectively shielding it from the surrounding chemical environment . This allows for selective reactions to occur without affecting the protected amine. When the protection is no longer needed, the Boc group can be removed through a process known as deprotection . This process involves the use of a catalyst, which lowers the required reaction temperature .

Biochemical Pathways

While specific biochemical pathways involving Boc-DADec. By protecting certain functional groups, Boc-DADecHCl allows for the selective modification of other parts of the molecule, enabling the step-by-step construction of intricate chemical structures .

Pharmacokinetics

As a chemical tool used primarily in laboratory settings, the compound is typically handled and disposed of according to standard chemical safety protocols .

Result of Action

The primary result of this compound’s action is the successful protection and deprotection of amine groups . This enables the synthesis of complex molecules without unwanted side reactions . The compound’s use as a protecting group has been demonstrated to yield high-quality results in a variety of chemical reactions .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Boc-DADec*HCl for peptide synthesis is its versatility. It can be used to synthesize a wide variety of peptides and other molecules. It is also relatively easy to use and can be used in a variety of solvents. The main limitation of using this compound is that it is not suitable for the synthesis of large peptides. It is also not suitable for the synthesis of peptides that require a high degree of purity.

Zukünftige Richtungen

The use of Boc-DADec*HCl in peptide synthesis has a wide range of potential applications. Future research may focus on improving the efficiency and specificity of peptide synthesis using this compound. Additionally, research may focus on the development of new methods for the synthesis of large peptides and peptides that require a high degree of purity. Finally, research may focus on the application of this compound in the synthesis of peptide-based biomaterials and vaccines.

Synthesemethoden

Boc-DADec*HCl is synthesized from the reaction of N-Boc-DADec*HClecanoic acid with hydrogen chloride. This reaction takes place in an organic solvent, such as dichloromethane or acetonitrile. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride and form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.

Safety and Hazards

Safety data sheets provide key material characteristics for each product and include how to safely handle, use and respond to an emergency for each product . For example, a safety data sheet for hydrochloric acid, which is used in the Boc deprotection process, provides information on its hazards and safety precautions .

Eigenschaften

IUPAC Name |

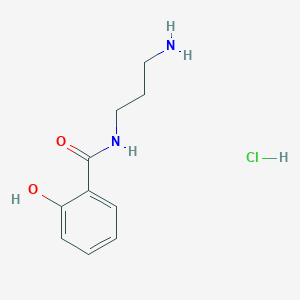

tert-butyl N-(10-aminodecyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O2.ClH/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16;/h4-13,16H2,1-3H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOSSORDFZGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)